NE-100 hydrochloride

Sigma-1 receptor pharmacology Receptor binding affinity Radioligand binding assay

Select NE-100 hydrochloride for your σ1 research due to its unmatched selectivity profile. With a Ki of 0.86-1.03 nM, it ensures full receptor occupancy at low concentrations. Its >6,000-fold selectivity over D2, 5-HT, and PCP receptors eliminates off-target confounds common with haloperidol. This makes it the definitive tool for behavioral studies requiring clean motor side-effect profiles.

Molecular Formula C23H34ClNO2
Molecular Weight 392.0 g/mol
CAS No. 149409-57-4
Cat. No. B1677940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNE-100 hydrochloride
CAS149409-57-4
SynonymsNE100 Hydrochloride;  NE-100 Hydrochloride;  NE 100 Hydrochloride;  NE100 HCl;  NE-100 HCl;  NE 100 HCl; 
Molecular FormulaC23H34ClNO2
Molecular Weight392.0 g/mol
Structural Identifiers
SMILESCCCN(CCC)CCC1=CC(=C(C=C1)OC)OCCC2=CC=CC=C2.Cl
InChIInChI=1S/C23H33NO2.ClH/c1-4-15-24(16-5-2)17-13-21-11-12-22(25-3)23(19-21)26-18-14-20-9-7-6-8-10-20;/h6-12,19H,4-5,13-18H2,1-3H3;1H
InChIKeyZHGMDXSHODHWHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NE-100 Hydrochloride (CAS 149409-57-4): Potent, Selective Sigma-1 Receptor Antagonist for Neuroscience Research and Drug Discovery Procurement


NE-100 hydrochloride (N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]-ethylamine monohydrochloride) is a prototypical and widely cited selective sigma-1 (σ1) receptor antagonist. First synthesized and characterized in the early 1990s, NE-100 exhibits sub-nanomolar to low-nanomolar binding affinity for the σ1 receptor, with reported Ki values of 0.86 nM to 1.03 ± 0.01 nM [1]. The compound demonstrates pronounced selectivity over the sigma-2 (σ2) receptor (>55-fold to >205-fold) and negligible affinity for dopamine (D1, D2), serotonin (5-HT1A, 5-HT2), and phencyclidine (PCP) receptors [2]. NE-100 hydrochloride is orally active, exhibits reversible binding (Kd = 1.2 nM) , and has been advanced to Phase 2 clinical evaluation for schizophrenia prior to discontinuation, underscoring its translational relevance as a pharmacological tool compound [3].

Why Sigma-1 Antagonist NE-100 Hydrochloride Cannot Be Replaced by BD-1047, BD-1063, or S1RA in Experimental Protocols


Sigma-1 receptor antagonists are not pharmacologically interchangeable tools. Despite sharing a common nominal mechanism—antagonism of the σ1 receptor—compounds within this class exhibit substantial divergence in binding affinity, subtype selectivity profile, and functional potency that directly impact experimental outcomes and data reproducibility. Specifically, NE-100 displays a Ki for σ1 of 0.86–1.03 nM, whereas BD-1063 binds with a Ki of approximately 9 nM [1] and S1RA binds with a Ki of approximately 17 nM [2]—a >10-fold to nearly 20-fold difference in target affinity. Moreover, head-to-head in vivo studies have demonstrated that NE-100, BD-1047, BD-1063, and S1RA produce quantitatively distinct ED50 values in capsaicin-induced mechanical allodynia models, with NE-100 showing a different efficacy profile relative to its comparators [3]. Substituting one σ1 antagonist for another without empirical validation introduces uncontrolled variability into pharmacological studies and may confound the interpretation of σ1 receptor-mediated effects. The quantitative evidence presented in Section 3 establishes the precise boundaries of NE-100's differentiation from its closest analogs.

NE-100 Hydrochloride Comparative Evidence Guide: Quantified Differentiation from Sigma-1 Antagonist Comparators


NE-100 Exhibits >10-Fold Higher Sigma-1 Receptor Binding Affinity Compared to S1RA, the Most Advanced Clinical-Stage Sigma-1 Antagonist

NE-100 hydrochloride demonstrates a binding affinity (Ki) of 0.86–1.03 nM for the sigma-1 receptor, representing a >10-fold higher affinity compared to the clinically advanced sigma-1 antagonist S1RA (E-52862), which exhibits a Ki of 17 ± 7 nM for human σ1 receptors [1] [2]. NE-100 also shows 5- to 10-fold higher affinity than BD-1063, which binds σ1 with a Ki of 9 ± 1 nM to 9.15 nM [3] . The binding affinity of NE-100 is comparable to that of BD-1047, which has a reported Ki of 0.9–0.93 nM for σ1 . Notably, NE-100 exhibits superior σ1 affinity relative to the classical antipsychotic haloperidol, which binds σ1 with a Ki of approximately 2.6–5.8 nM [4] [5].

Sigma-1 receptor pharmacology Receptor binding affinity Radioligand binding assay

NE-100 Demonstrates >6,000-Fold Selectivity Over Dopamine, Serotonin, and PCP Receptors, Establishing a Clean Pharmacological Profile

NE-100 hydrochloride exhibits >6,000-fold selectivity for σ1 over dopamine D1 and D2 receptors, serotonin 5-HT1A and 5-HT2 receptors, and the phencyclidine (PCP) receptor, with IC50 values >10,000 nM for all tested off-targets [1] . This selectivity window substantially exceeds that of many alternative σ1 ligands. For comparison, BD-1063 demonstrates approximately 100-fold selectivity over other neurotransmitter receptors , while the clinically used antipsychotic haloperidol—which binds σ1 with moderate affinity (Ki = 2.6–5.8 nM)—also exhibits potent dopamine D2 receptor antagonism (Ki ≈ 1–2 nM), producing a confounding pharmacological profile [2]. NE-100's exceptional selectivity profile ensures that observed biological effects can be attributed specifically to σ1 receptor modulation rather than to concurrent engagement of monoaminergic or glutamatergic systems.

Receptor selectivity Off-target screening Pharmacological specificity

NE-100 Demonstrates Dose-Dependent Oral Antagonism of Sigma-1-Mediated Behaviors with ED50 Values ≤0.27 mg/kg in Rats

NE-100 hydrochloride is orally active and produces dose-dependent antagonism of sigma receptor-mediated behaviors in rodent models. In rats, oral administration of NE-100 dose-dependently antagonized head-weaving behavior induced by either (+)-SKF10047 or phencyclidine (PCP), yielding oral ED50 values of 0.27 mg/kg and 0.12 mg/kg, respectively [1] [2]. The compound exhibits reversible binding characteristics with a Kd of 1.2 nM . Importantly, NE-100 did not affect dopamine agonist-induced stereotyped behavior or hyperactivity, and critically, failed to induce catalepsy in rats at behaviorally active doses [1] [2]. This contrasts sharply with classical antipsychotics such as haloperidol, which produce robust catalepsy at therapeutic doses due to D2 receptor antagonism. The absence of catalepsy in NE-100-treated animals provides functional validation of its exquisite receptor selectivity profile in an intact physiological system.

In vivo pharmacology Oral bioavailability Behavioral pharmacology

Head-to-Head Comparison in Capsaicin-Induced Allodynia Model: NE-100 Shows ED50 of 40.74 mg/kg Versus BD-1063 (15.80 mg/kg) and BD-1047 (29.31 mg/kg)

In a direct comparative study of sigma-1 receptor antagonists using the capsaicin-induced mechanical allodynia model in mice, NE-100, BD-1047, and BD-1063 were administered subcutaneously and evaluated for their ability to dose-dependently inhibit mechanical allodynia induced by intraplantar capsaicin (1 μg) [1]. The three compounds yielded distinct ED50 values: BD-1063 was most potent with an ED50 of 15.80 ± 0.93 mg/kg, followed by BD-1047 with an ED50 of 29.31 ± 1.65 mg/kg, and NE-100 with an ED50 of 40.74 ± 7.20 mg/kg [1]. The antiallodynic effects of all three σ1 antagonists were reversed by the σ1 agonist PRE-084 (32 mg/kg, s.c.), confirming that the observed effects were specifically mediated through σ1 receptor antagonism [1]. None of the tested compounds modified responses to painful mechanical stimuli in non-sensitized animals, indicating that σ1 receptor antagonism selectively modulates pathological pain states without affecting basal nociceptive processing [1].

Pain research Mechanical allodynia In vivo efficacy comparison

NE-100 Potentiates Morphine-Induced Analgesia to a Degree Comparable to BD-1047 and S1RA in Both Thermal and Mechanical Nociception Models

In studies examining the functional interaction between sigma-1 receptors and μ-opioid receptor-mediated analgesia, NE-100, BD-1047, BD-1063, and S1RA were directly compared for their ability to enhance morphine-induced antinociception [1]. Systemic or local administration of each σ1 antagonist enhanced morphine-induced analgesia against both thermal (tail flick test) and mechanical (paw pressure test) nociceptive stimuli in rodents [1]. Critically, the enhancement of morphine analgesia was not observed in σ1 receptor knockout (σ1-KO) mice and was reversed by σ1 receptor agonists in wild-type animals, providing genetic and pharmacological confirmation that the effect is specifically mediated through σ1 receptor blockade [1]. In an independent study examining calcium influx through voltage-dependent calcium channels, the rank order of maximum inhibition among σ1 ligands was NE-100 > BD-1047 = PRE-084 > (+)-pentazocine [2], suggesting that NE-100 may exhibit distinct functional properties at certain downstream effector systems.

Opioid analgesia Sigma-1 receptor modulation Pain pharmacology

Validated Research Applications and Procurement Scenarios for NE-100 Hydrochloride Based on Quantitative Evidence


Mechanistic Studies of Sigma-1 Receptor Pharmacology Requiring High-Affinity, High-Selectivity Antagonism

Researchers investigating the fundamental signaling mechanisms and protein-protein interactions of the sigma-1 receptor should procure NE-100 hydrochloride when the experimental design demands sub-nanomolar to low-nanomolar binding affinity combined with >6,000-fold selectivity over dopamine, serotonin, and PCP receptors [1] . NE-100's Ki of 0.86–1.03 nM for σ1 ensures full receptor occupancy at low working concentrations, while its exceptionally low affinity for monoaminergic receptors (IC50 >10,000 nM) eliminates the confounding D2-mediated motor effects that complicate studies using haloperidol or other mixed σ1/D2 ligands. This clean pharmacological profile makes NE-100 the preferred tool for experiments where unambiguous attribution of observed effects to σ1 receptor blockade is critical for publication and reproducibility.

Chronic In Vivo Behavioral Studies Where Oral Dosing and Absence of Catalepsy Are Required

For longitudinal behavioral pharmacology experiments requiring repeated oral dosing over days or weeks, NE-100 hydrochloride offers distinct advantages over alternative σ1 antagonists. The compound is orally active, achieves behavioral antagonism of sigma-mediated behaviors at sub-milligram per kilogram doses (oral ED50 = 0.12–0.27 mg/kg) [1], and critically, does not induce catalepsy or motor impairment at behaviorally active doses [1]. This contrasts with classical antipsychotics that produce robust catalepsy due to D2 antagonism, which would confound the interpretation of behavioral endpoints in tasks requiring normal motor function. NE-100's favorable side-effect profile is particularly valuable in studies of cognition, learning and memory, and sensorimotor integration where motor artifacts must be minimized.

Pain Research Applications Involving Capsaicin-Induced Mechanical Allodynia or Opioid Potentiation

Investigators studying the role of sigma-1 receptors in pain processing should consider NE-100 hydrochloride for experiments involving capsaicin-induced mechanical allodynia or opioid analgesic potentiation. NE-100 has been directly validated in head-to-head comparative studies with BD-1063 and BD-1047 in the capsaicin-induced mechanical allodynia model, demonstrating an ED50 of 40.74 ± 7.20 mg/kg (s.c.) [1]. Additionally, NE-100 has been shown to enhance morphine-induced analgesia in both thermal (tail flick) and mechanical (paw pressure) nociceptive tests, with effects comparable to those produced by BD-1047, BD-1063, and S1RA . The availability of directly comparable quantitative data across multiple σ1 antagonists in these pain models enables researchers to make evidence-based compound selections and to contextualize their findings within the broader literature.

Studies of Sigma-1 Receptor-Mediated Modulation of NMDA/PCP Receptor Function

For experiments examining the functional interaction between sigma-1 receptors and the NMDA/PCP receptor ion channel complex, NE-100 hydrochloride is a validated and well-characterized tool. In primary cultured neuronal cells derived from fetal rat telencephalon, NE-100 inhibited [3H]TCP binding to intact cells with greater potency than either DuP 734 or XJ 448 (rank order: NE-100 > DuP 734 > XJ 448) [1]. These observations support the hypothesis that NE-100 indirectly modulates the NMDA/PCP receptor-ion channel complex through sigma-1 sites. Additionally, NE-100 has been shown to attenuate PCP-induced cognitive dysfunction in rats in a water maze task, an effect not observed with dopamine D2 receptor antagonists such as haloperidol, YM-09151-2, or sulpiride . This differential activity profile positions NE-100 as a superior tool for dissecting σ1-mediated versus dopamine D2-mediated modulation of glutamatergic function.

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